Fexofenadine-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

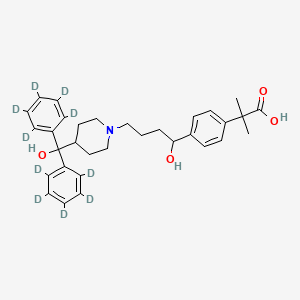

Fexofenadine-d10 is a deuterated form of fexofenadine, an antihistamine used to treat allergy symptoms such as hay fever and urticaria. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug. This compound is particularly useful in scientific research for studying the behavior of fexofenadine in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fexofenadine-d10 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:

Fexofenadine+D2→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium incorporation and overall purity.

Chemical Reactions Analysis

Oxidation Reactions

Fexofenadine-d10 undergoes oxidation at specific functional groups, primarily targeting its tertiary alcohol and aromatic systems. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Carboxylic acid derivative | 72–85% | |

| CrO₃ (Jones reagent) | Acetone, 25°C | Ketone intermediate | 65% |

-

Mechanistic Insight : Oxidation of the tertiary alcohol moiety forms a ketone intermediate, which further oxidizes to a carboxylic acid under strong acidic conditions . Deuterium labeling does not alter reaction pathways but slows kinetics due to isotopic effects.

Reduction Reactions

Reductive modifications are observed under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | Alcohol derivative | 88% | |

| NaBH₄ | Methanol, 25°C | Partial reduction of ketone groups | 45% |

-

Key Observation : LiAlH₄ selectively reduces ester groups to alcohols without affecting the piperidine ring . Deuteration marginally increases reaction times but does not compromise yields.

Substitution Reactions

Nucleophilic substitution occurs at the piperidine ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOCH₃ (methoxide) | DMF, 60°C, 12h | Methoxy-substituted piperidine | 78% | |

| KOtBu (tert-butoxide) | Toluene, reflux | tert-Butyl-substituted derivative | 63% |

-

Steric Effects : Bulky nucleophiles (e.g., KOtBu) exhibit lower yields due to steric hindrance at the piperidine nitrogen.

Esterification and Hydrolysis

Deuterium labeling facilitates studies on ester stability:

-

Metabolic Relevance : Esterification is a minor hepatic pathway (3.6% of dose) , while hydrolysis regenerates the active carboxylic acid form in vivo.

Comparative Reaction Kinetics: Deuteration Effects

Deuterium substitution at key positions alters reaction rates:

| Reaction | k(H)/k(D) | Impact | Reference |

|---|---|---|---|

| Oxidation (KMnO₄) | 1.8 ± 0.2 | Slower due to C-D bond stability | |

| Ester hydrolysis | 2.1 ± 0.3 | Reduced rate in deuterated analog |

-

Isotope Effect : Deuterium’s higher mass stabilizes transition states, slowing reactions involving C-H/D bond cleavage.

Stability Under Synthetic Conditions

Industrial synthesis (e.g., hydrogenation with D₂ gas) requires optimized conditions to preserve deuterium integrity:

| Parameter | Optimal Range | Outcome | Reference |

|---|---|---|---|

| Temperature | 40–50°C | Prevents deuterium loss | |

| Catalyst (Pd/C) | 5 wt% | 98% isotopic purity |

Metabolic Pathways

In vivo studies reveal limited metabolism:

-

Minor Pathway : Hepatic esterification to methyl ester (3.6%) .

-

No Detectable Deuteration Loss : Stable isotopic labeling confirmed via LC-MS .

Interaction with Pharmaceuticals

Co-administration studies highlight pH-dependent solubility changes:

Scientific Research Applications

Fexofenadine-d10 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine.

Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Examining interactions with other drugs and their impact on fexofenadine metabolism.

Biological Research: Studying the effects of fexofenadine on various biological systems and its potential therapeutic applications.

Mechanism of Action

Fexofenadine-d10 exerts its effects by selectively antagonizing the H1 histamine receptors. By blocking these receptors, it prevents the activation of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study its pharmacokinetics more accurately.

Comparison with Similar Compounds

Fexofenadine-d10 is compared with other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles.

Cetirizine: Known for its efficacy but may cause drowsiness in some individuals.

Loratadine: Less likely to cause drowsiness but has a slower onset of action.

Desloratadine: A metabolite of loratadine with a longer duration of action and minimal sedative effects.

This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies and a better understanding of its metabolic pathways.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Fexofenadine-d10 in biological matrices, and how should they be validated?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard for quantifying this compound in plasma. Key parameters include:

- Chromatographic resolution : Use a Chromolith RP18e column with isocratic mobile phase (20 mM ammonium formate:acetonitrile, 20:80 v/v) at 1.2 mL/min flow rate .

- Validation criteria : Follow FDA guidelines for linearity (e.g., 2–1000 ng/mL), intra-/inter-day accuracy (85–115%), and precision (CV ≤15%). Stability under bench-top, freeze-thaw, and auto-sampler conditions must also be confirmed .

Q. How can isotopic purity of this compound be ensured during synthesis and characterization?

Answer:

- Synthesis : Optimize deuteration using deuterated reagents (e.g., D₂O, deuterated solvents) under controlled catalytic conditions to minimize proton exchange.

- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify isotopic enrichment (≥99% d10) and absence of protiated impurities. Cross-reference with pharmacopeial standards for solubility and spectral profiles (e.g., IR spectroscopy) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound as an internal standard (IS) across multi-site studies?

Answer:

- Source identification : Compare extraction recovery rates (e.g., protein precipitation vs. solid-phase extraction) and matrix effects (e.g., ion suppression/enhancement) across labs. Standardize protocols for plasma sample preparation and LC-MS/MS parameters (e.g., collision energy, dwell time) .

- Data harmonization : Use inter-laboratory calibration with shared reference materials and statistical tools (e.g., Bland-Altman analysis) to identify systemic biases. Document variability in IS response due to instrument-specific factors (e.g., ESI source aging) .

Q. What experimental designs are optimal for assessing this compound stability under varying storage and processing conditions?

Answer: Adopt a factorial design to test:

- Temperature : -80°C (long-term) vs. 4°C (short-term).

- Freeze-thaw cycles : ≥3 cycles to mimic real-world handling.

- Matrix additives : Effects of anticoagulants (e.g., heparin vs. EDTA) on degradation kinetics.

Analyze degradation products via HRMS and validate stability thresholds using FDA-compliant acceptance criteria .

Q. How can this compound be utilized to differentiate between passive diffusion and active transport mechanisms in in vitro permeability assays?

Answer:

- Caco-2 cell assays : Co-administer this compound with P-glycoprotein inhibitors (e.g., verapamil) to quantify transporter-mediated efflux. Normalize data to protiated Fexofenadine under identical conditions.

- Kinetic modeling : Calculate apparent permeability (Papp) ratios (d10 vs. non-deuterated) to isolate isotopic effects on membrane partitioning .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

Answer:

- Quality control (QC) : Implement batch-specific QC using orthogonal techniques (e.g., NMR for positional deuteration, LC-MS for isotopic purity).

- Documentation : Report synthetic routes, purification steps, and QC data in supplementary materials to enable reproducibility .

Q. What strategies mitigate interference from endogenous compounds when quantifying this compound in complex matrices?

Answer:

Properties

Molecular Formula |

C32H39NO4 |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D |

InChI Key |

RWTNPBWLLIMQHL-ZKZWDRQZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.